
N-(4-chlorophenyl)-N-methylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-methylquinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-chloro-N-methylanilino group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methylquinolin-4-amine typically involves the reaction of 4-chloroaniline with quinoline derivatives. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-N-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives. These products often exhibit enhanced biological activities and are used in further chemical modifications .
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N-methylquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N-methylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-substituted-anilino)quinoline derivatives: These compounds share a similar quinoline core but differ in the substituents on the aniline group.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Uniqueness
N-(4-chlorophenyl)-N-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in scientific research and industry make it a valuable compound for further study and development .
Propriétés
Formule moléculaire |
C16H13ClN2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-methylquinolin-4-amine |
InChI |
InChI=1S/C16H13ClN2/c1-19(13-8-6-12(17)7-9-13)16-10-11-18-15-5-3-2-4-14(15)16/h2-11H,1H3 |
Clé InChI |
PQJHOQWLZABWDM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)Cl)C2=CC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

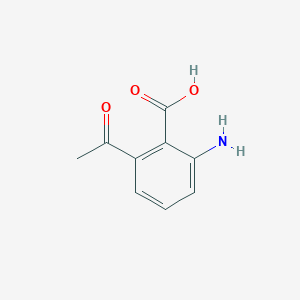
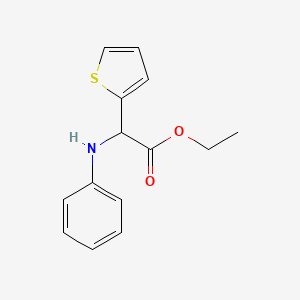
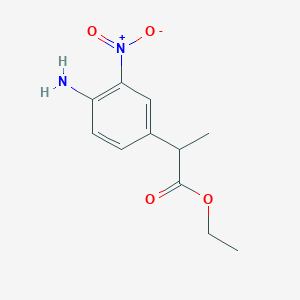

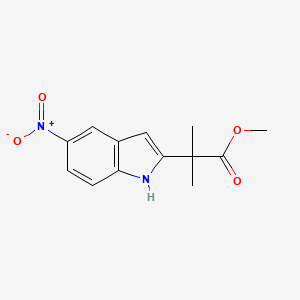
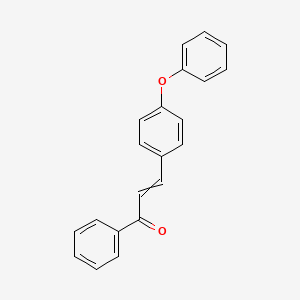
![6-Chloro-N-[(S)-3,3-dimethyl-2-butyl]nicotinamide](/img/structure/B8365922.png)
![5,8-Dichloroimidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8365924.png)
![7-(Chloroacetyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8365931.png)
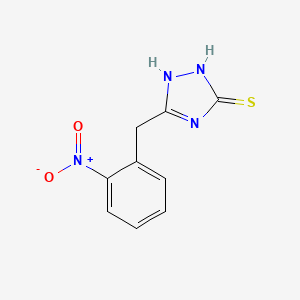

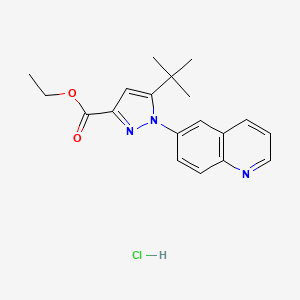
![N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]isonicotinamide](/img/structure/B8365969.png)

